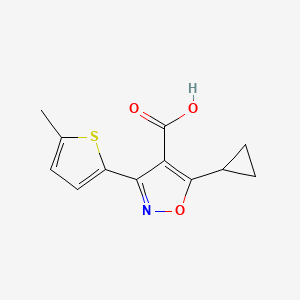

5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-cyclopropyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-6-2-5-8(17-6)10-9(12(14)15)11(16-13-10)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFJLSBMHJJJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NOC(=C2C(=O)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity.

Mode of Action

Isoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative.

Actividad Biológica

5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an isoxazole ring, a cyclopropyl group, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 234.28 g/mol. The compound exhibits both lipophilic and polar characteristics, which may influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway. This inhibition can affect cellular proliferation and viral replication, making it a candidate for antiviral therapies .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems .

- Neuronal Differentiation : The compound has been identified as a neuronal differentiation inducer, promoting the differentiation of stem/progenitor cells into neurons at effective concentrations around 20 µM .

Table 1: Summary of Biological Activities

Case Studies

-

Dihydroorotate Dehydrogenase Inhibition :

A study evaluated the effects of various compounds on DHODH activity, revealing that this compound exhibited superior inhibition compared to known inhibitors like brequinar and teriflunomide. This suggests its potential application in immunosuppressive therapies and antiviral drug development . -

Neuronal Differentiation :

Research involving stem/progenitor cells demonstrated that treatment with this compound resulted in significant neuronal differentiation, indicating its potential use in regenerative medicine and neurodegenerative disease treatment . -

Antioxidant Activity :

In vitro assays have indicated that the compound can scavenge free radicals, thereby exhibiting antioxidant activity that could mitigate cellular damage associated with oxidative stress .

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been reported to exhibit several biological activities, including:

- Antimicrobial Activity : Demonstrated significant inhibitory effects against various bacterial strains.

- Anticancer Properties : Shown potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Exhibited the ability to reduce inflammatory markers in vitro.

Antimicrobial Activity Study (2024)

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings :

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

Anticancer Evaluation (2023)

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings :

- The compound exhibited a dose-dependent reduction in cell viability with an IC value of 15 µM after 48 hours.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings :

- Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 5-cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid with structurally related isoxazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

*Calculated based on structural analogs.

Key Findings:

Substituent Effects on Biological Activity :

- The 2,6-dichlorophenyl analog (CAS: 946426-89-7) demonstrated potent FXR agonist activity, attributed to halogen-mediated hydrophobic interactions with receptor pockets. In contrast, the 5-methylthiophen-2-yl group in the target compound introduces a sulfur atom, which may enhance π-π stacking or hydrogen bonding but reduce hydrophobicity compared to chlorinated analogs.

- The trifluoromethoxy-substituted derivative (Ref: 10-F602108) exhibits increased lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas the methylthiophene group may balance solubility and membrane permeability.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~249 vs. 298–330 g/mol for analogs) suggests improved solubility in aqueous media, critical for oral bioavailability. However, the absence of polar groups (e.g., -CF₃O) could limit this advantage.

Synthetic Accessibility and Cost :

- The trifluoromethoxy analog is priced at €2,000/g (CymitQuimica, 2025), reflecting the complexity of introducing fluorinated groups. The methylthiophene substituent in the target compound may reduce synthesis costs due to simpler sulfur chemistry.

Métodos De Preparación

General Synthetic Strategy for Isoxazole-4-carboxylic Acids

Isoxazole-4-carboxylic acids are commonly prepared via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. The key steps typically include:

- Formation of an oxime intermediate by reaction of hydroxylamine with a β-ketoester or β-diketone.

- Cyclization under acidic or basic conditions to form the isoxazole ring.

- Subsequent functional group modifications to introduce substituents such as cyclopropyl or methylthiophene moieties.

- Conversion of ester intermediates to carboxylic acids by hydrolysis or acidic cleavage.

Preparation of 5-Methylisoxazole-4-carboxylic Acid Core

A closely related compound, 5-methylisoxazole-4-carboxylic acid, serves as a useful synthetic precursor. According to patent literature, its preparation involves:

- Reacting ethylacetoacetate with triethylorthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester.

- Cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 to 10 °C) to yield ethyl-5-methylisoxazole-4-carboxylate.

- Hydrolysis of the ester to 5-methylisoxazole-4-carboxylic acid using strong acid.

- Crystallization using solvents such as toluene and acetic acid mixtures to purify the acid.

- Conversion to acid chloride using thionyl chloride for further derivatization if needed.

This method is noted for minimizing by-products and impurities, producing high-purity isoxazole carboxylic acid intermediates.

Purification and Isolation

Following synthesis, the compound is purified by:

- Extraction with organic solvents such as ethyl acetate, toluene, or dichloromethane to separate from aqueous acidic solutions.

- Recrystallization from suitable solvents to enhance purity and yield.

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of β-ketoester intermediate | Ethylacetoacetate + triethylorthoformate + acetic anhydride, 75–150 °C | Forms ethyl ethoxymethyleneacetoacetic ester |

| 2 | Cyclization with hydroxylamine sulfate | −20 to 10 °C, presence of sodium acetate or trifluoroacetic acid salt | Yields ethyl-5-methylisoxazole-4-carboxylate |

| 3 | Hydrolysis to carboxylic acid | Strong acid treatment | Produces 5-methylisoxazole-4-carboxylic acid |

| 4 | Introduction of cyclopropyl and methylthiophene groups | Via substituted precursors or cross-coupling | Specific to target compound substitution pattern |

| 5 | Purification | Extraction with ethyl acetate, toluene; recrystallization | Ensures high purity product |

Research Findings and Optimization Notes

- Using hydroxylamine sulfate instead of hydrochloride significantly reduces isomeric impurities and improves reaction clarity.

- Reverse addition techniques and controlled temperature help minimize by-products such as 2-cyanoacetoacetic anilide (CATA) in related syntheses.

- Selection of aprotic organic solvents like ethyl acetate and toluene is preferred for extraction steps to maximize yield and purity.

- Crystallization solvent mixtures (e.g., toluene and acetic acid) are effective for isolating high-purity crystalline acid intermediates.

Q & A

Q. How to design a stability-indicating HPLC method for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.